molecular formula C14H12BrN3O4 B11983266 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 302910-25-4

3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B11983266
CAS No.: 302910-25-4
M. Wt: 366.17 g/mol
InChI Key: JCSKRUGFWVRBOU-LZYBPNLTSA-N
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Description

3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 5-Bromo-2,4-dimethoxybenzaldehyde (4-nitrophenyl)hydrazone
  • 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone

Uniqueness

3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

302910-25-4

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

3-bromo-2-methoxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H12BrN3O4/c1-22-14-12(15)6-9(7-13(14)19)8-16-17-10-2-4-11(5-3-10)18(20)21/h2-8,17,19H,1H3/b16-8+

InChI Key

JCSKRUGFWVRBOU-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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